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Compound Name: 2-(1-Azepanylcarbonyl)aniline

Cat. No.: B136440 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific biological data for 2-(1-Azepanylcarbonyl)aniline is not extensively

documented in publicly available literature, its core structure, an anthranilamide, is a

recognized scaffold in medicinal chemistry. Anthranilamide derivatives are key components in a

variety of therapeutic agents, exhibiting a range of biological activities including anticancer,

anti-inflammatory, and antimicrobial effects.[1] The presence of the seven-membered azepane

ring, a motif found in over 20 FDA-approved drugs, offers a degree of structural diversity that

can be valuable in drug discovery.[2][3] This document outlines potential applications and

detailed experimental protocols for the investigation of 2-(1-Azepanylcarbonyl)aniline, with a

primary focus on its potential as a Poly (ADP-ribose) polymerase (PARP) inhibitor, a prominent

target in cancer therapy.

The rationale for investigating this compound as a PARP inhibitor stems from the fact that

many PARP inhibitors incorporate a benzamide or related aromatic amide core that mimics the

nicotinamide portion of the NAD+ substrate.[4] The anthranilamide scaffold of 2-(1-
Azepanylcarbonyl)aniline provides a similar pharmacophoric framework.

Potential Application: PARP Inhibition in Cancer
Therapy

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b136440?utm_src=pdf-interest
https://www.benchchem.com/product/b136440?utm_src=pdf-body
https://www.mdpi.com/2076-3417/13/16/9426
https://pubmed.ncbi.nlm.nih.gov/38879971/
https://pubmed.ncbi.nlm.nih.gov/30469042/
https://www.benchchem.com/product/b136440?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8931346/
https://www.benchchem.com/product/b136440?utm_src=pdf-body
https://www.benchchem.com/product/b136440?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes,

particularly DNA damage repair.[5] PARP inhibitors have emerged as a significant class of

anticancer agents, exploiting the concept of synthetic lethality in tumors with deficiencies in

homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[6][7] By

inhibiting PARP-mediated DNA single-strand break repair, these drugs lead to the accumulation

of double-strand breaks during DNA replication. In HRR-deficient cancer cells, these breaks

cannot be efficiently repaired, resulting in cell death.[8]

The proposed investigation of 2-(1-Azepanylcarbonyl)aniline and its derivatives is centered

on their potential to bind to the catalytic domain of PARP1, thereby inhibiting its enzymatic

activity and inducing synthetic lethality in cancer cells with appropriate genetic backgrounds.

Quantitative Data Summary
As there is no specific quantitative data for 2-(1-Azepanylcarbonyl)aniline, the following table

presents hypothetical data for a series of its derivatives to illustrate a potential structure-activity

relationship (SAR) study. This data is for illustrative purposes only and would need to be

determined experimentally.

Compound ID

R1
(Substitution
on Aniline
Ring)

R2
(Substitution
on Azepane
Ring)

PARP1 IC50
(nM)

HeLa Cell Line
GI50 (µM)

LEAD-001 H H 850 15.2

LEAD-002 4-Fluoro H 320 5.8

LEAD-003 4-Methoxy H 650 12.1

LEAD-004 4-Fluoro 4-Hydroxy 150 2.5

LEAD-005 4-Fluoro 4,4-Difluoro 85 1.1
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Protocol 1: Synthesis of 2-(1-Azepanylcarbonyl)aniline
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This protocol describes a general method for the synthesis of the title compound via amidation

of isatoic anhydride.

Materials:

Isatoic anhydride

Azepane

Dimethylformamide (DMF)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate

Brine

Anhydrous magnesium sulfate

Silica gel for column chromatography

Ethyl acetate

Hexanes

Procedure:

To a solution of isatoic anhydride (1.0 eq) in DMF, add azepane (1.2 eq) dropwise at room

temperature.

Stir the reaction mixture at 80°C for 4 hours.

After cooling to room temperature, pour the reaction mixture into water and extract with DCM

(3 x 50 mL).

Wash the combined organic layers with saturated aqueous sodium bicarbonate and then

with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by silica gel column chromatography using a gradient of ethyl

acetate in hexanes to yield 2-(1-Azepanylcarbonyl)aniline.

Protocol 2: PARP1 Inhibition Assay (Enzymatic)
This protocol outlines a method to determine the in vitro inhibitory activity of the compound

against PARP1.

Materials:

Recombinant human PARP1 enzyme

Histone H1 (PARP1 substrate)

Biotinylated NAD+

Streptavidin-HRP conjugate

TMB substrate

Assay buffer (e.g., Tris-HCl with MgCl2, DTT, and BSA)

96-well plates

Plate reader

Procedure:

Coat a 96-well plate with Histone H1 and incubate overnight at 4°C.

Wash the plate with wash buffer (e.g., PBS with Tween-20).

Prepare serial dilutions of 2-(1-Azepanylcarbonyl)aniline in assay buffer.

In each well, add the PARP1 enzyme, the test compound at various concentrations, and

activated DNA.
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Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.

Incubate the plate at room temperature for 1 hour.

Wash the plate and add streptavidin-HRP conjugate. Incubate for 1 hour.

Wash the plate and add TMB substrate.

Stop the reaction with sulfuric acid and measure the absorbance at 450 nm using a plate

reader.

Calculate the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol is for assessing the cytotoxic effect of the compound on a cancer cell line (e.g.,

HeLa).

Materials:

HeLa cells

DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin

2-(1-Azepanylcarbonyl)aniline

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO

96-well cell culture plates

CO2 incubator

Plate reader

Procedure:
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Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours

at 37°C in a 5% CO2 atmosphere.

Treat the cells with various concentrations of 2-(1-Azepanylcarbonyl)aniline and incubate

for 72 hours.

Add MTT solution to each well and incubate for 4 hours.

Remove the media and add DMSO to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a plate reader.

Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
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Caption: PARP Inhibition Signaling Pathway.
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Caption: Drug Discovery Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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